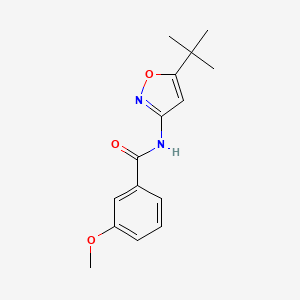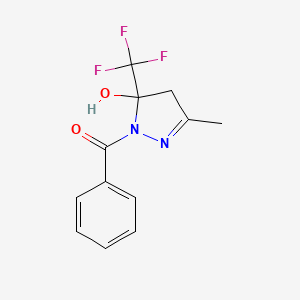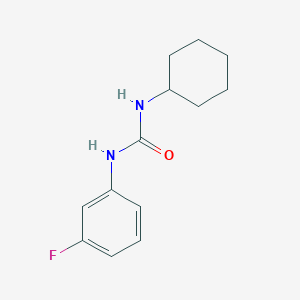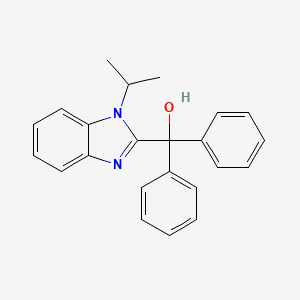![molecular formula C18H17NO2 B4989251 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4989251.png)
3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one, also known as HPPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of cancer treatment. HPPH belongs to the class of photosensitizers, which are compounds that can absorb light and convert it into reactive oxygen species (ROS) that can cause cell damage and death.
作用机制
The mechanism of action of 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one in PDT involves the absorption of light by the photosensitizer, which leads to the production of ROS. The ROS can cause cell damage and death through various mechanisms, including lipid peroxidation, protein oxidation, and DNA damage. This compound has been shown to have a high singlet oxygen quantum yield, which makes it an efficient photosensitizer for PDT.
Biochemical and Physiological Effects
This compound has been shown to accumulate selectively in cancer cells due to their increased metabolic activity and altered membrane properties. The absorption spectrum of this compound peaks at around 665 nm, which allows for deep tissue penetration and selective activation of the photosensitizer in cancer cells. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
实验室实验的优点和局限性
One of the advantages of using 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one as a photosensitizer for PDT is its high singlet oxygen quantum yield, which makes it an efficient photosensitizer. This compound also has a long wavelength absorption spectrum, which allows for deep tissue penetration and selective activation of the photosensitizer in cancer cells. One of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one. One area of research is the development of new delivery systems for this compound that can improve its solubility and pharmacokinetics. Another area of research is the combination of this compound with other cancer therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes. Finally, the development of new photosensitizers based on the structure of this compound is another area of research that can lead to the discovery of more efficient and selective photosensitizers for PDT.
合成方法
The synthesis of 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one involves several steps, starting from the reaction of 4-nitrophenol with cyclohexanone to produce 4-nitrophenylcyclohexanone. This intermediate is then reduced to 4-aminophenylcyclohexanone using sodium borohydride. The final step involves coupling 4-aminophenylcyclohexanone with 4-hydroxybenzaldehyde in the presence of acetic acid to produce this compound.
科学研究应用
3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been extensively studied for its potential application in photodynamic therapy (PDT) for the treatment of cancer. PDT is a non-invasive treatment that involves the administration of a photosensitizer followed by exposure to light of a specific wavelength. The photosensitizer absorbs the light and produces ROS that can selectively kill cancer cells. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including head and neck, lung, and prostate cancer.
属性
IUPAC Name |
3-(4-hydroxyanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-17-8-6-15(7-9-17)19-16-10-14(11-18(21)12-16)13-4-2-1-3-5-13/h1-9,12,14,19-20H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFNYGQCDXPGQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC=C(C=C2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B4989181.png)
![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-beta-alanine](/img/structure/B4989185.png)
![3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4989193.png)
![N-[(5-chloro-2-thienyl)methyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4989201.png)
![N-(3-chlorobenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4989230.png)
![N-(1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4989236.png)
![allyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B4989239.png)




![2-ethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4989262.png)
![N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4989266.png)
